4-(2-Ethoxyethyl)-1-phenylcyclohexanol
Overview
Description
4-(2-Ethoxyethyl)-1-phenylcyclohexanol is an organic compound with a cyclohexanol core structure substituted with a phenyl group and an ethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethyl)-1-phenylcyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, phenylmagnesium bromide (Grignard reagent), and 2-ethoxyethanol.
Grignard Reaction: Cyclohexanone reacts with phenylmagnesium bromide to form 1-phenylcyclohexanol.
Etherification: The hydroxyl group of 1-phenylcyclohexanol is then etherified with 2-ethoxyethanol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors for the Grignard reaction and etherification steps.
Purification: Employing distillation and recrystallization techniques to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyethyl)-1-phenylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Formation of 4-(2-ethoxyethyl)-1-phenylcyclohexanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of compounds with different functional groups replacing the ethoxyethyl group.
Scientific Research Applications
4-(2-Ethoxyethyl)-1-phenylcyclohexanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyethyl)-1-phenylcyclohexanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its biological or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethyl)-1-phenylcyclohexanol: Similar structure with a methoxyethyl group instead of an ethoxyethyl group.
4-(2-Ethoxyethyl)-1-cyclohexanol: Lacks the phenyl group, making it less complex.
1-Phenylcyclohexanol: Lacks the ethoxyethyl group, resulting in different chemical properties.
Uniqueness
4-(2-Ethoxyethyl)-1-phenylcyclohexanol is unique due to the presence of both the phenyl and ethoxyethyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2-ethoxyethyl)-1-phenylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-2-18-13-10-14-8-11-16(17,12-9-14)15-6-4-3-5-7-15/h3-7,14,17H,2,8-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGBKJLGFHMIII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1CCC(CC1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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